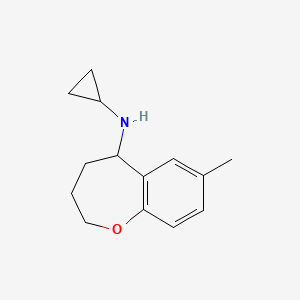

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: is a complex organic compound belonging to the class of benzoxepines. This compound features a benzoxepine ring system substituted with a cyclopropyl group at the nitrogen atom and a methyl group at the 7th position. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting with the construction of the benzoxepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxepin derivative, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that compounds similar to N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may exhibit antidepressant properties. The benzoxepin structure is often associated with neuroactive compounds that target serotonin receptors. Studies have shown that modifications to the benzoxepin scaffold can enhance binding affinity and selectivity for serotonin receptors, which are critical in the treatment of depression and anxiety disorders.

1.2 Anticancer Properties

There is growing interest in the anticancer potential of compounds within the benzoxepin class. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the benzoxepin core can significantly enhance cytotoxicity against breast cancer and leukemia cell lines.

2.1 Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and may modulate pathways involved in cell survival and apoptosis.

2.2 Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies involving similar compounds suggest that modifications to the cyclopropyl group can influence metabolic stability and bioavailability. Toxicological assessments are critical to ensure safety profiles before advancing to clinical trials.

作用機序

The mechanism by which N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Uniqueness: N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

生物活性

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C15H21NO. It features a bicyclic structure that contributes to its biological activity. The compound's structural details can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C15H21NO |

| SMILES | CC1=CC2=C(C=C1C)OCCCC2NC3CC3 |

| InChI | InChI=1S/C15H21NO/c1-10-8-13-14(16-12-5-6-12)4... |

| InChIKey | ORVVMJGKUGZUAA-UHFFFAOYSA-N |

Synthesis

While specific synthesis pathways for this compound are not extensively documented in the literature, related compounds within the benzoxepin family have been synthesized using various organic reactions. These methods often involve cyclization processes that form the bicyclic structure characteristic of benzoxepins.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects. For instance:

- CNS Activity : Some derivatives of tetrahydro-benzoxepins have shown significant activity on the central nervous system (CNS), suggesting potential applications in neuropharmacology .

- Anticancer Properties : Related compounds have been evaluated for their cytotoxicity against various cancer cell lines. Although specific data on N-cyclopropyl-7-methyl compounds is limited, analogs such as combretastatin A4 demonstrate potent anti-proliferative effects by disrupting microtubule dynamics .

Case Studies

While direct case studies involving this compound are scarce, studies on structurally similar compounds provide insights into potential biological activities:

Q & A

Q. Basic: What synthetic routes are most effective for preparing N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of a cyclopropylamine derivative with a benzoxepin precursor. A common approach is reacting 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with cyclopropane derivatives under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dichloromethane or ethanol at elevated temperatures (60–100°C). Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess cyclopropylamine may improve ring closure but could lead to byproducts. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Basic: How can structural characterization of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR : 1H and 13C NMR identify the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and the benzoxepin backbone (aromatic protons at δ 6.5–7.5 ppm). The 7-methyl group appears as a singlet (~δ 2.3 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z for C13H17NO: 203.28).

- IR : Stretching frequencies for N–H (3300–3500 cm−1) and C–O–C (1200–1250 cm−1) validate the amine and ether functionalities .

Q. Basic: What are the key stability considerations for this compound under laboratory storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing cyclopropane fragments. Store at –20°C in inert atmospheres.

- Photostability : UV exposure induces C–N bond cleavage, forming 2,3,4,5-tetrahydro-1-benzoxepin-5-ol. Use amber vials and minimize light exposure during experiments.

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but may degrade in protic solvents like methanol over time .

Q. Advanced: How can researchers resolve contradictions in biological activity data across studies involving benzoxepin derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 7-methyl vs. 9-chloro) and compare bioactivity.

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).

- Target Validation : Use knockout models or competitive binding assays to confirm target specificity. For example, cyclopropyl groups may enhance binding to G-protein-coupled receptors, while methyl groups alter lipophilicity .

Q. Advanced: What experimental design considerations are critical for studying the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

- In Vitro Models : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays.

- In Vivo PK : Monitor plasma half-life, bioavailability, and tissue distribution in rodent models. The 7-methyl group may enhance blood-brain barrier penetration.

- Analytical Methods : Use LC-MS/MS for quantification, ensuring detection limits <1 ng/mL. Calibrate with deuterated internal standards to account for matrix effects .

Q. Advanced: How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

- Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral ligands with palladium) during cyclopropane ring formation.

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC separation.

- Crystallization : Optically active resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Validate purity via polarimetry or chiral NMR shift reagents .

Q. Advanced: What computational methods are effective for predicting the binding modes of this compound to potential therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors. Focus on the cyclopropyl and amine groups as key binding motifs.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC50 values to predict activity .

Q. Advanced: How do structural modifications at the 7-position (e.g., methyl vs. halogen) impact the compound’s pharmacological profile?

Methodological Answer:

- Methyl Group : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability but potentially reducing aqueous solubility.

- Halogen Substitution (e.g., Cl, F) : Increases electron-withdrawing effects, altering binding affinity. For example, 9-chloro derivatives show higher receptor selectivity but lower metabolic stability compared to 7-methyl analogs.

- Data Comparison : Tabulate IC50, logP, and clearance rates across derivatives to guide optimization .

特性

IUPAC Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-7-14-12(9-10)13(3-2-8-16-14)15-11-5-6-11/h4,7,9,11,13,15H,2-3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJOLZUOQJKKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCC2NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。